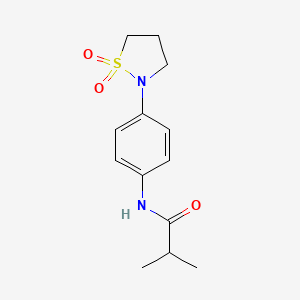

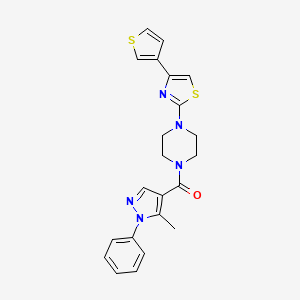

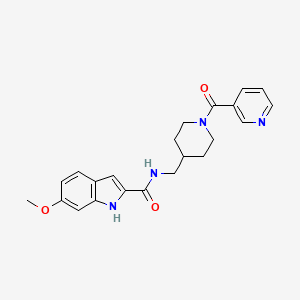

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)isobutyramide, commonly known as DBIB, is a chemical compound with potential applications in scientific research. It is a thiazolidinedione derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. In

Scientific Research Applications

Oxazolidinone Derivatives and Antibacterial Activity

- Oxazolidinones represent a relatively new class of antimicrobial agents with a unique mechanism of inhibiting bacterial protein synthesis. Studies on novel oxazolidinone analogs like U-100592 and U-100766 have demonstrated their effectiveness against a variety of clinically significant human pathogens, including methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Mycobacterium tuberculosis. These compounds have shown bacteriostatic effects against staphylococci and enterococci and bactericidal effects against streptococci, without rapid resistance development, suggesting their potential as alternatives to conventional antibiotics (Zurenko et al., 1996).

Isothiazolyl Oxazolidinones and Antibacterial Efficacy

- A series of new 5-((3-oxoisothiazol-2(3H)-yl)methyl)-3-phenyloxazolidin-2-ones were synthesized and evaluated for their antibacterial activities. Certain derivatives demonstrated activities higher than analogous isothiazolones and comparable or superior to established antibiotics like linezolid and vancomycin against selected microorganisms. Their mechanism of action primarily involved the destruction of the bacterial cell membrane, indicating their potential as novel antibacterial agents (Adibpour et al., 2010).

Synthesis and Applications of Oxazolidinone Derivatives

- Research into oxazolidinone derivatives has also focused on their synthesis and potential applications. For example, lithiated derivatives of oxazolidinones have been used in conjugate additions to cinnamoyl derivatives, leading to the preparation of enantiomerically pure 1,4-diols. These compounds are valuable for their potential in asymmetric synthesis and the creation of enantiomerically pure substances (Gaul & Seebach, 2002).

Mechanism of Action

Target of Action

Similar compounds have been known to interact withCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

Based on its potential interaction with cdk2, it can be hypothesized that it may inhibit the activity of cdk2, thereby affecting cell cycle progression .

Biochemical Pathways

Given its potential interaction with cdk2, it may influence thecell cycle regulation pathway .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Based on its potential interaction with cdk2, it may lead to the inhibition of cell proliferation and division .

Action Environment

Factors such as ph, temperature, and presence of other interacting molecules can potentially influence the action of the compound .

properties

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3S/c1-10(2)13(16)14-11-4-6-12(7-5-11)15-8-3-9-19(15,17)18/h4-7,10H,3,8-9H2,1-2H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJYHTAMKLVHNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3,4-Difluorophenyl)propanoyl]-4-hydroxypyrrolidine-2-carboxylic acid](/img/structure/B2914132.png)

![Ethyl 2-(2-(3-(6-methylimidazo[2,1-b]thiazol-3-yl)propanamido)thiazol-4-yl)acetate](/img/structure/B2914134.png)

![Ethyl 2-[2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2914136.png)

![N-[2-(1H-Indazol-6-yl)ethyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2914143.png)

![1,2,3,5-tetrahydro-4H-cyclopenta[c]quinolin-4-one](/img/structure/B2914148.png)